molecular formula C7H5Br2ClO B14027505 4,6-Dibromo-3-chloro-2-methylphenol

4,6-Dibromo-3-chloro-2-methylphenol

Cat. No.: B14027505
M. Wt: 300.37 g/mol
InChI Key: AEKHFLBALICTKU-UHFFFAOYSA-N
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Description

4,6-Dibromo-3-chloro-2-methylphenol is an organic compound with the molecular formula C7H5Br2ClO It is a halogenated phenol derivative, characterized by the presence of bromine, chlorine, and methyl groups attached to a phenolic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-3-chloro-2-methylphenol typically involves the bromination and chlorination of 2-methylphenol (o-cresol). The process can be carried out in the presence of bromine and chlorine under controlled conditions to ensure selective substitution at the desired positions on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of appropriate catalysts and reaction conditions can optimize yield and purity. The process may also include purification steps such as recrystallization to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-3-chloro-2-methylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling: Palladium catalysts and boronic acids are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenols, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4,6-Dibromo-3-chloro-2-methylphenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Its derivatives may be studied for their biological activity, including antimicrobial and antifungal properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,6-Dibromo-3-chloro-2-methylphenol involves its interaction with various molecular targets. The halogen atoms can enhance its reactivity and binding affinity to specific enzymes or receptors. The phenolic group can participate in hydrogen bonding and other interactions, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dibromo-3-chloro-2-methylphenol is unique due to the specific arrangement of halogen atoms and the methyl group on the phenolic ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H5Br2ClO

Molecular Weight

300.37 g/mol

IUPAC Name

4,6-dibromo-3-chloro-2-methylphenol

InChI

InChI=1S/C7H5Br2ClO/c1-3-6(10)4(8)2-5(9)7(3)11/h2,11H,1H3

InChI Key

AEKHFLBALICTKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC(=C1Cl)Br)Br)O

Origin of Product

United States

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